11-Octadecen-1-ol, acetate, (E)-
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Overview
Description
11-Octadecen-1-ol, acetate, (E)-, also known as (E)-11-Octadecen-1-ol acetate, is an ester compound with the molecular formula C20H38O2. It is a derivative of 11-Octadecen-1-ol, where the hydroxyl group is replaced by an acetate group. This compound is commonly used in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Octadecen-1-ol, acetate, (E)- can be synthesized through the esterification of 11-Octadecen-1-ol with acetic anhydride. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions, including temperature and reaction time, can significantly influence the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 11-Octadecen-1-ol, acetate, (E)- often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
11-Octadecen-1-ol, acetate, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the original alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require nucleophiles and specific catalysts to proceed efficiently
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: 11-Octadecen-1-ol.
Substitution: Various esters and other derivatives depending on the substituent used
Scientific Research Applications
11-Octadecen-1-ol, acetate, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological signaling and as a pheromone in certain insect species.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 11-Octadecen-1-ol, acetate, (E)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and modulating cellular responses. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
11-Octadecen-1-ol: The parent alcohol compound.
11-Octadecen-1-ol, acetate, (Z)-: The cis isomer of the compound.
9-Octadecen-1-ol, acetate, (Z)-: Another isomer with a different double bond position .
Uniqueness
11-Octadecen-1-ol, acetate, (E)- is unique due to its trans configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different physical properties and interactions compared to its cis isomer and other similar compounds .
Properties
IUPAC Name |
acetic acid;(E)-octadec-11-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h7-8,19H,2-6,9-18H2,1H3;1H3,(H,3,4)/b8-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQGSRZYPVNLGU-USRGLUTNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCO.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCCO.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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